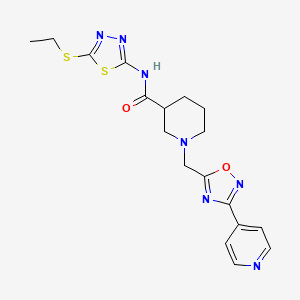![molecular formula C19H20N2O4 B2699379 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903355-71-4](/img/structure/B2699379.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to a pyrrolidinyl group via a methanone linker. The pyrrolidinyl group also has a 6-methylpyridin-2-yl group attached to it via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The ether linkage could potentially undergo cleavage under acidic conditions, and the pyrrolidinyl group could participate in reactions typical of secondary amines .Applications De Recherche Scientifique
PARP1 Inhibition
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: has been investigated as a potential PARP1 inhibitor . Poly (ADP-ribose) polymerase 1 (PARP1) plays a crucial role in single-strand DNA break repair processes and is an attractive target for anticancer drug development. High-throughput virtual screening identified several compounds, including this one. Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) emerged as a lead, and further chemical modifications led to the discovery of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as a potent PARP1 inhibitor .
Sleep-Related Breathing Disorders
Interestingly, derivatives of this compound have been explored as α2-Adrenoceptor subtype C (alpha-2C) antagonists for the treatment and prophylaxis of sleep-related breathing disorders. Specifically, 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives exhibit promise in managing obstructive and central sleep apneas as well as snoring .
Enantioselective Synthesis
The compound has also been studied in the context of asymmetric intramolecular aryl C–O bond formation . Computational modeling has provided insights into its excellent enantioselectivity, which is relevant for synthetic chemistry applications .
Anticancer Evaluation
While not specific to this exact compound, related 1-benzo[1,3]dioxol-5-yl derivatives have been evaluated for their anticancer activity. These compounds demonstrated good selectivity between cancer cells and normal cells, suggesting potential therapeutic applications .
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Using 2,3-dihydroxybenzoic acid as an initial material, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized through a series of steps. Although not directly related to the methanone compound, this synthesis pathway highlights the versatility of the benzodioxin scaffold .
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-4-2-7-17(20-13)25-14-8-9-21(12-14)19(22)15-5-3-6-16-18(15)24-11-10-23-16/h2-7,14H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRQNHEMDKQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)

![2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2699302.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}thiourea](/img/structure/B2699303.png)



![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)

